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Dimethyl[(2-methylphenyl)sulfamoyl]amine

Cat. No.: B5560511
M. Wt: 214.29 g/mol
InChI Key: MJEMZKGDNXNTPX-UHFFFAOYSA-N
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Description

The Significance of Sulfonamide and Sulfamoyl Scaffolds in Organic and Medicinal Chemistry Research

The sulfonamide functional group, characterized by a sulfonyl group directly bonded to a nitrogen atom (R-S(=O)₂-NR'R''), is a cornerstone in the development of therapeutic agents. wikipedia.org Since the discovery of the antibacterial properties of Prontosil, the first commercially available sulfonamide drug, this scaffold has been integral to medicinal chemistry. frontiersrj.com Its prevalence is a testament to its chemical stability and its ability to act as a versatile pharmacophore, present in drugs targeting a wide array of conditions including bacterial infections, hypertension, and some cancers. frontiersrj.comptfarm.pl The development of sulfonamide-based drugs has evolved significantly, with a continuous stream of new synthetic methodologies aiming to create novel derivatives with enhanced efficacy and specificity. cbijournal.com

Sulfamoyl compounds, which can be considered derivatives of sulfamic acid, share this rich history and are characterized by the R₂NSO₂- moiety. The N,N-disubstituted sulfamoyl group, as seen in the title compound, is a common feature in many biologically active molecules and is often explored in the design of new drugs. google.com The versatility of the sulfonamide and sulfamoyl scaffolds allows for extensive structural modifications, enabling chemists to fine-tune the physicochemical and biological properties of the resulting molecules. nih.gov

Structural Context of Dimethyl[(2-methylphenyl)sulfamoyl]amine within Sulfamoyl Amine Chemistry

The N,N-dimethylsulfamoyl portion of the molecule also has distinct chemical characteristics. Research on the solvolysis of N,N-dimethylsulfamoyl chloride suggests that reactions at the sulfur center likely proceed through an Sɴ2 pathway, highlighting its reactivity towards nucleophiles. nih.gov The environmental fate of related N,N-dimethylsulfamide compounds has also been a subject of study, indicating their persistence and mobility in certain conditions. dtu.dk

Below is a table detailing some of the key structural features and related compounds:

FeatureDescriptionRelated Compound Example
Core Scaffold Sulfamoyl amineN,N-Dimethylsulfamoyl chloride nih.gov
Aromatic Substituent 2-methylphenyl (o-tolyl)N-(2-Methylphenyl)benzenesulfonamide manipal.edu
Amine Substitution N,N-DimethylN,N-Dimethyl-N'-p-tolylsulphamide nih.gov

Overview of Advanced Research Areas Pertaining to Complex Sulfamoyl Derivatives

The field of sulfamoyl chemistry is not static; it is continually expanding into new and complex areas of research. One significant area is the development of sulfamoyl derivatives as covalent inhibitors of proteins. acs.org N-acyl-N-aryl sulfonamides, which share a structural resemblance to our title compound, have been developed as "warheads" that can be tuned for specific reactivity towards biological targets. acs.org

Furthermore, photocatalysis has emerged as a powerful tool for the late-stage functionalization of sulfonamides. acs.orgresearchgate.net This allows for the modification of complex molecules containing a sulfonamide group, opening up avenues for creating diverse molecular libraries for drug discovery. The generation of sulfonyl radical intermediates under mild photocatalytic conditions enables a range of chemical transformations that were previously challenging to achieve. researchgate.net

Another area of advanced research involves the use of sulfonamides in catalysis. Disulfonimides, which contain two sulfonyl groups attached to a single nitrogen, are utilized as catalysts in enantioselective synthesis. wikipedia.org While not a direct application of our title compound, it highlights the broader catalytic potential of the sulfonamide functional group. The development of novel synthetic methods, such as those utilizing the SO₂ surrogate DABSO or electrochemical approaches, continues to expand the toolkit for creating complex sulfonamides. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O2S B5560511 Dimethyl[(2-methylphenyl)sulfamoyl]amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(dimethylsulfamoylamino)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-8-6-4-5-7-9(8)10-14(12,13)11(2)3/h4-7,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEMZKGDNXNTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Systematic Derivatization of Dimethyl 2 Methylphenyl Sulfamoyl Amine

Classical Approaches for Sulfamoyl Amine Synthesis

Traditional methods for forging the N-SO₂ bond remain fundamental in organic synthesis, primarily relying on the reaction of highly reactive sulfonyl chlorides with amines or the amidation of sulfonic acids.

Reaction of Sulfonyl Chlorides with Amines in the Context of Dimethyl[(2-methylphenyl)sulfamoyl]amine Formation

The most prevalent and well-established method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. rsc.orgcbijournal.com This approach is highly effective, though the reactivity can be influenced by the nucleophilicity of the amine. cbijournal.com For the specific synthesis of this compound, two primary pathways exist.

The first pathway involves the reaction of 2-methylaniline (o-toluidine) with N,N-dimethylsulfamoyl chloride . The second, alternative pathway is the reaction of dimethylamine (B145610) with 2-methylbenzenesulfonyl chloride . Both reactions typically proceed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. nih.govresearchgate.net The choice of an aprotic solvent is common for this type of transformation. rsc.org While primary amines are generally highly reactive, secondary amines can exhibit lower reactivity. cbijournal.com Microwave-assisted, solvent-free conditions have also been reported to accelerate this type of reaction, offering a greener alternative to traditional heating. rsc.org

Table 1: Reactants for Classical Sulfonyl Chloride-Amine Coupling

Pathway Amine Sulfonyl Chloride
1 2-Methylaniline N,N-Dimethylsulfamoyl chloride

Amidation Reactions Involving Sulfonic Acids or Their Salts for Sulfamoyl Linkage Construction

Direct amidation of sulfonic acids or their salts provides an alternative to the use of sulfonyl chlorides. This method can be advantageous as it avoids handling moisture-sensitive and often toxic sulfonyl chlorides. acs.org However, sulfonic acids themselves are less reactive and typically require activation.

One common strategy involves the in situ conversion of a sulfonic acid or its salt into a more reactive intermediate. For instance, reacting a sulfonic acid like 2-methylbenzenesulfonic acid with a reagent such as thionyl chloride can generate the corresponding sulfonyl chloride, which then reacts with dimethylamine in the same pot. rsc.org Another approach utilizes trichloroacetonitrile (B146778) and triphenylphosphine (B44618) to activate the sulfonic acid for reaction with an amine. lookchem.com Microwave-assisted syntheses have also been developed where a sulfonic acid is treated with cyanuric chloride to form a reactive intermediate prior to the addition of the amine. cbijournal.comlookchem.com

Modern and Green Synthetic Strategies for Sulfamoyl Analogues

Contemporary synthetic chemistry has focused on developing more efficient, safer, and environmentally benign methods. These include one-pot procedures that minimize intermediate workup steps and catalytic protocols that operate under milder conditions.

One-Pot Syntheses Utilizing Advanced Reagents (e.g., Cyanuric Chloride, DABSO)

One-pot syntheses are highly valued for their efficiency and reduced waste generation. nih.gov Advanced reagents have been instrumental in developing such protocols for sulfamoyl amine synthesis.

Cyanuric Chloride (TCT): This reagent serves as an excellent activator for sulfonic acids and their salts. A mild and efficient one-pot method involves reacting an amine-derived sulfonate salt with cyanuric chloride in the presence of a base like triethylamine at room temperature. lookchem.comorganic-chemistry.orgresearchgate.net In the context of the target molecule, 2-methylbenzenesulfonic acid could be activated with TCT, followed by the addition of dimethylamine to furnish this compound. The reaction proceeds through an SNAr mechanism, forming a reactive sulfonyl chloride intermediate that is immediately consumed by the amine. organic-chemistry.org

DABCO-SO₂ (DABSO): This stable, solid complex acts as a convenient and safe surrogate for gaseous sulfur dioxide. nih.govnih.govacs.org Its use allows for the one-pot synthesis of sulfonamides from organometallic reagents. nih.gov To synthesize the target compound, an organometallic reagent, such as the Grignard reagent derived from 2-bromotoluene , would be reacted with DABSO to form a magnesium sulfinate intermediate. This intermediate is then oxidized in the presence of an amine, such as an aqueous solution of dimethylamine, using an oxidant like bleach to yield the final sulfonamide. nih.gov This method is particularly valuable as it avoids the need for pre-formed sulfonyl chlorides. nih.govorganic-chemistry.org

Table 2: Comparison of Modern One-Pot Reagents

Reagent Precursor Key Features
Cyanuric Chloride Sulfonic Acid / Salt Mild, room temperature conditions; avoids toxic chlorinating agents; proceeds via in-situ sulfonyl chloride formation. organic-chemistry.orgresearchgate.net

| DABSO | Organometallic Reagent | Uses a stable, solid SO₂ source; avoids handling gaseous SO₂; builds the sulfonyl group during the reaction. nih.govacs.org |

Catalytic Protocols for Sulfamoyl Bond Formation (e.g., Palladium-Catalyzed C-N Cross-Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful tools for forming C-N bonds. mychemblog.comacs.org These methods offer high functional group tolerance and are applicable to a wide range of substrates, including the synthesis of sulfonamides. mychemblog.com

To form this compound, a Buchwald-Hartwig approach could couple an aryl halide or triflate with an appropriate amine or amide. For example, the reaction could involve coupling 2-bromo-N,N-dimethylbenzenesulfonamide with a methyl source or, more directly, coupling 2-bromotoluene or 2-iodotoluene with N,N-dimethylsulfamide . The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., Xantphos, BippyPhos), and a base such as cesium carbonate. mychemblog.comacs.org The choice of ligand is critical to the success and efficiency of the coupling. mychemblog.comacs.org While palladium is common, copper-catalyzed Chan-Lam coupling reactions, which pair sulfamoyl azides with boronic acids, represent an alternative catalytic strategy for forming N-arylsulfamides. researchgate.net

Fluorosulfurylation Techniques for Sulfamoyl Fluoride (B91410) Precursors

Sulfamoyl fluorides have emerged as valuable precursors in synthesis, notably in the context of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. rsc.org The synthesis of these precursors can be achieved through modern fluorosulfurylation techniques.

The most direct method to prepare a key intermediate like N,N-dimethylsulfamoyl fluoride involves bubbling sulfuryl fluoride (SO₂F₂) gas through a solution of dimethylamine, often with a base such as triethylamine. rsc.orgwikipedia.org To improve safety and handling, methods for the ex situ generation of SO₂F₂ gas from solid precursors like 1,1'-sulfonyldiimidazole (B1293689) (SDI) and potassium fluoride (KF) have been developed. rsc.orgnih.gov The generated gas is then passed into the reaction chamber containing the amine. rsc.orgnih.gov Once formed, the N,N-dimethylsulfamoyl fluoride can be reacted with 2-methylaniline to yield the target compound, this compound. Deoxyfluorination of sulfonic acids or their salts using reagents like XtalFluor-E® also provides a pathway to sulfonyl fluorides, which can subsequently be aminated. researchgate.net

Chemical Modifications and Derivatization Strategies of this compound

The structure of this compound offers several avenues for chemical modification, primarily centered on the (2-methylphenyl) moiety and the sulfamoyl nitrogen atoms. These modifications are crucial for creating structural diversity and exploring the structure-activity relationships of the resulting derivatives.

Functionalization of the (2-methylphenyl) Moiety

The (2-methylphenyl) group, also known as the o-tolyl group, presents two main sites for functionalization: the aromatic ring and the benzylic methyl group.

Directed Ortho-Metalation (DoM): The sulfonamide functionality can act as a directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the position ortho to the sulfamoyl group. organic-chemistry.orgnih.govwikipedia.orguwindsor.caorganic-chemistry.orgharvard.edunih.gov For this compound, this would correspond to the C6 position. Using a strong base like n-butyllithium (n-BuLi), a lithium-hydrogen exchange can occur, generating a potent nucleophilic aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the C6 position.

Benzylic Functionalization: The methyl group on the tolyl ring is susceptible to functionalization through metalation or radical reactions. The use of a superbase, such as n-BuLi in combination with potassium tert-butoxide (KOtBu), can achieve regioselective benzylic metalation. organic-chemistry.orgnih.gov This benzylic carbanion can then react with electrophiles. Alternatively, radical bromination, for instance using N-bromosuccinimide (NBS) with a radical initiator, can introduce a bromine atom at the benzylic position, which serves as a versatile handle for subsequent nucleophilic substitution reactions. researchgate.netscientificupdate.comresearchgate.net

Below is a table summarizing potential functionalization reactions on the (2-methylphenyl) moiety based on methodologies applied to similar tolylsulfonamides. organic-chemistry.orgnih.gov

Reaction TypeReagentsSite of FunctionalizationProduct Type
Directed Ortho-Metalation1. n-BuLi, THF, -78 °C2. Electrophile (E+)C6 of the aromatic ring6-Substituted-N'-(o-tolyl)sulfamide
Benzylic Metalation1. n-BuLi/KOtBu, THF, -78 °C2. Electrophile (E+)Benzylic methyl groupN'-(2-(Substituted-methyl)phenyl)sulfamide
Benzylic BrominationNBS, AIBN (initiator), CCl₄Benzylic methyl groupN'-(2-(Bromomethyl)phenyl)sulfamide

Suzuki Cross-Coupling: The introduction of a halogen, such as iodine, at the C6 position via directed ortho-metalation and subsequent quenching with iodine, provides a key intermediate for palladium-catalyzed cross-coupling reactions. organic-chemistry.orgnih.gov For example, a Suzuki-Miyaura coupling with various arylboronic acids can lead to the synthesis of biaryl sulfonamides, significantly increasing the structural complexity. organic-chemistry.orgnih.gov

Transformations Involving the Sulfamoyl Nitrogen Center

The sulfamoyl group contains two distinct nitrogen centers: the tertiary N,N-dimethylated nitrogen and the secondary N'-aryl nitrogen. Both offer possibilities for chemical transformation.

N-Dealkylation: The N,N-dimethyl groups can potentially be removed under specific conditions. Oxidative N-dealkylation is a known metabolic pathway for N,N-dialkylamines and related compounds, often mediated by enzymes or chemical oxidants. mdpi.comnih.govsemanticscholar.org Chemical methods for N-dealkylation of amides and sulfonamides have also been developed, sometimes employing acidic conditions or specific reagents. researchgate.netnih.gov The selective removal of one or both methyl groups would yield the corresponding N-methyl-N'-(o-tolyl)sulfamide or the primary N'-(o-tolyl)sulfamide. These products could then serve as substrates for further N-functionalization.

N-Arylation/N-Alkylation of the N'-Aryl Nitrogen: Following a hypothetical N-H bond formation at the N'-aryl nitrogen (perhaps after a complex rearrangement or dealkylation/re-functionalization sequence, as direct reaction is unlikely on the tertiary amide-like structure), this site could be a target for further substitution. Copper- or palladium-catalyzed N-arylation reactions with arylboronic acids or aryl halides are common methods for functionalizing sulfonamides. organic-chemistry.orgnih.govresearchgate.netresearchgate.netorganic-chemistry.org Similarly, N-alkylation could be achieved using various alkylating agents.

The table below outlines hypothetical derivatization strategies targeting the sulfamoyl nitrogen centers.

Reaction TypePotential Reagents/ConditionsTarget SitePotential Product
N-DemethylationOxidative or acidic conditionsN,N-dimethylamino groupN-Methyl-N'-(o-tolyl)sulfamide
N,N-DidemethylationHarsh dealkylation conditionsN,N-dimethylamino groupN'-(o-Tolyl)sulfamide
N'-Arylation (of the de-methylated product)Arylboronic acid, Cu(OAc)₂, baseN'-Aryl nitrogenN-Aryl-N'-(o-tolyl)sulfamide

Introduction of Peripheral Substituents for Structural Diversity

Creating a library of structurally diverse analogs of this compound can be achieved either by derivatizing the parent molecule as described above or by employing a variety of substituted starting materials in the initial synthesis.

Synthesis from Diverse Building Blocks: A straightforward approach to structural diversity involves the reaction of N,N-dimethylsulfamoyl chloride with a range of substituted o-toluidines. This allows for the introduction of various functional groups on the aromatic ring prior to the formation of the sulfamide (B24259) linkage.

Substituted o-ToluidineResulting Derivative of this compound
4-Fluoro-2-methylanilineN,N-Dimethyl-N'-(4-fluoro-2-methylphenyl)sulfamide
5-Chloro-2-methylanilineN,N-Dimethyl-N'-(5-chloro-2-methylphenyl)sulfamide
2,4-DimethylanilineN,N-Dimethyl-N'-(2,4-dimethylphenyl)sulfamide
2-Methyl-5-nitroanilineN,N-Dimethyl-N'-(2-methyl-5-nitrophenyl)sulfamide

Late-Stage Functionalization for Diversity: As detailed in section 2.3.1, late-stage functionalization techniques provide a powerful tool for generating diversity from the core this compound structure. The strategic use of directed ortho-metalation followed by quenching with an array of electrophiles can yield a multitude of derivatives with substituents at the C6 position. Subsequent cross-coupling reactions on these derivatives can further expand the structural landscape. For example, an iodo-substituted derivative can be converted to a variety of biaryl compounds through Suzuki coupling. organic-chemistry.orgnih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for Dimethyl 2 Methylphenyl Sulfamoyl Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of protons and carbons.

The ¹H-NMR spectrum of Dimethyl[(2-methylphenyl)sulfamoyl]amine provides characteristic signals that confirm the presence of its key functional groups. The protons of the two N-methyl groups typically appear as a singlet due to their chemical equivalence. The methyl group attached to the phenyl ring also produces a distinct singlet. The aromatic protons on the 2-methylphenyl ring exhibit a more complex splitting pattern, appearing as a multiplet. This complexity arises from the spin-spin coupling between adjacent protons on the aromatic ring. The integration of these signals corresponds to the number of protons in each chemical environment, further validating the structure.

Table 1: Illustrative ¹H-NMR Data for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration
N(CH₃)₂~ 2.7 - 2.9Singlet6H
Ar-CH₃~ 2.3 - 2.5Singlet3H
Aromatic-H~ 7.0 - 7.5Multiplet4H
NH~ 8.0 - 9.0Broad Singlet1H

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Complementing the ¹H-NMR data, the ¹³C-NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal. The spectrum will show characteristic peaks for the carbons of the N-methyl groups, the aromatic methyl group, and the six carbons of the phenyl ring. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

Table 2: Representative ¹³C-NMR Data for this compound

Carbon Type Chemical Shift (δ, ppm)
N(CH₃)₂~ 38
Ar-CH₃~ 18 - 20
Aromatic C (unsubstituted)~ 125 - 130
Aromatic C (substituted)~ 135 - 140

Note: The exact chemical shifts can vary depending on the solvent and concentration.

To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, confirming which protons are adjacent to one another. For this compound, COSY would show correlations between the aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would link the proton signals of the N-methyl and aromatic methyl groups to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₉H₁₄N₂O₂S), HRMS would confirm its molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, the molecular ion of this compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure. For instance, common fragmentation pathways for related sulfonamide compounds include cleavage of the sulfur-nitrogen bonds and the loss of the dimethylamino group or the tolyl group. arkat-usa.orgnih.gov The study of these fragmentation patterns provides conclusive evidence for the identity and structure of the compound. nih.govnih.gov

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

Fragment Ion Possible Structure/Loss
[M - N(CH₃)₂]⁺Loss of the dimethylamino group
[M - SO₂N(CH₃)₂]⁺Loss of the dimethylsulfamoyl group, resulting in the tolyl cation
[SO₂N(CH₃)₂]⁺The dimethylsulfamoyl cation
[C₇H₇]⁺Tropylium ion from the tolyl group

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of molecular structures by identifying the characteristic vibrations of functional groups. For this compound, these methods are crucial for confirming the presence and chemical environment of its key sulfonyl and amine moieties.

Characterization of Sulfonyl and Amine Functional Groups

The vibrational spectra of arylsulfonamides are distinguished by the absorption bands corresponding to the sulfonyl (SO₂) and amine (N-H, though in this tertiary sulfonamide, we consider the S-N and related vibrations) groups. researchgate.net The precise frequencies of these vibrations are sensitive to the molecular environment, including the nature of substituents and intermolecular interactions in the solid state. bohrium.comresearchgate.net

The sulfonyl group gives rise to two prominent stretching vibrations: an asymmetric and a symmetric stretch. In arylsulfonamides, the asymmetric SO₂ stretching vibrations typically appear in the range of 1344–1317 cm⁻¹, while the symmetric stretching vibrations are observed between 1187–1147 cm⁻¹. researchgate.net These bands are often strong and well-defined, making them reliable diagnostic markers.

The vibrations associated with the amine portion of the molecule are also critical for characterization. In the case of this compound, which is a tertiary sulfonamide, the key vibration is the S-N stretching mode. This absorption is generally found in the 924–906 cm⁻¹ region for arylsulfonamides. researchgate.net The absence of N-H stretching bands (typically found around 3390-3229 cm⁻¹) would confirm the tertiary nature of the sulfonamide nitrogen. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. westmont.edu For sulfonamides, the SO₂ symmetric stretch is often strong and easily identifiable in the Raman spectrum.

Table 1: Typical Vibrational Frequencies for Functional Groups in Arylsulfonamides

Functional GroupVibrational ModeTypical IR Frequency Range (cm⁻¹)Typical Raman Frequency Range (cm⁻¹)
Sulfonyl (SO₂)Asymmetric Stretch1344 - 1317 researchgate.net1344 - 1317
Sulfonyl (SO₂)Symmetric Stretch1187 - 1147 researchgate.net1187 - 1147
Sulfamoyl (S-N)Stretch924 - 906 researchgate.net924 - 906
Aromatic C-HStretch~3100 - 3000 researchgate.net~3100 - 3000
Methyl C-HStretch~2980 - 2860 researchgate.net~2980 - 2860
Aromatic C=CIn-plane Stretch~1600 - 1450 researchgate.net~1600 - 1450

Note: The exact frequencies for this compound may vary based on its specific crystalline form and molecular environment.

X-ray Crystallography for Solid-State Molecular Geometry

For sulfonamides, which are typically crystalline solids due to the rigidity of the functional group, X-ray diffraction is invaluable. wikipedia.org Studies on related N-arylsulfonamides reveal common structural motifs. researchgate.netnih.gov The geometry around the sulfur atom is typically a distorted tetrahedron. The conformation of the molecule is largely defined by the torsion angles between the aromatic ring and the sulfonamide group.

In the solid state, the molecular packing of sulfonamides is heavily influenced by intermolecular hydrogen bonds, particularly in primary and secondary sulfonamides. researchgate.netacs.org In a tertiary sulfonamide like this compound, classical hydrogen bonding is absent, but other interactions such as C-H···O and π-π stacking interactions can play a significant role in stabilizing the crystal structure. nih.gov The crystal structure of a related compound, 4-fluoro-N-(2-methylphenylsulfonyl)benzamide, shows that molecules can be linked into complex three-dimensional architectures through various C-H···O and C-H···π interactions. nih.gov

The analysis of crystal structures of similar compounds allows for the prediction of key geometric parameters for this compound.

Table 2: Expected Solid-State Molecular Geometry Parameters for this compound Based on Related Structures

ParameterDescriptionExpected Value Range
S=O Bond LengthLength of the sulfur-oxygen double bonds1.42 - 1.45 Å
S-N Bond LengthLength of the sulfur-nitrogen single bond1.62 - 1.67 Å
S-C Bond LengthLength of the sulfur-carbon (aromatic) bond1.75 - 1.78 Å
O=S=O Bond AngleAngle between the two sulfonyl oxygen atoms and the sulfur atom118° - 122°
C-S-N Bond AngleAngle between the aromatic carbon, sulfur, and nitrogen atoms105° - 109°
Dihedral Angle (Aryl-SO₂)Torsion angle between the plane of the phenyl ring and the S-N bondHighly variable, influences conformation nih.gov

Note: These values are generalized from published data on structurally similar arylsulfonamides and may differ for the specific title compound.

In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research

Despite the growing application of computational chemistry in drug discovery and materials science, a thorough theoretical examination of the compound this compound is not publicly available in current scientific literature. Extensive searches for dedicated studies on its electronic structure, intramolecular interactions, thermodynamic properties, and receptor binding behavior have revealed a significant gap in the research landscape. Therefore, a detailed article based on the requested computational methodologies cannot be constructed at this time.

While computational studies are common for many organic molecules, particularly those with potential pharmaceutical applications, it appears that this compound has not yet been the specific subject of in-silico analysis using methods such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, molecular docking, or Molecular Dynamics (MD) simulations.

The requested outline for a scientific article on this compound is comprehensive, covering key areas of modern computational chemistry that are vital for understanding a molecule's behavior at the atomic and electronic levels. These areas include:

Density Functional Theory (DFT) Calculations: This method is fundamental for investigating the electronic structure and geometry of a molecule. It would provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbitals (HOMO-LUMO): The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting chemical reactivity and the electronic excitation properties of a molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding the delocalization of electron density and the nature of intramolecular bonding and non-bonding interactions, providing a chemical intuition-friendly picture of the molecule's electronic structure.

Thermodynamic and Vibrational Properties: DFT can predict thermodynamic parameters like enthalpy and entropy, as well as vibrational frequencies that can be correlated with experimental infrared and Raman spectra.

Molecular Docking Simulations: This computational technique is instrumental in drug discovery for predicting how a small molecule (ligand) might bind to a larger receptor molecule, such as a protein. It helps in understanding the binding modes and estimating the strength of the interaction.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems over time, allowing for the study of conformational changes, stability in different solvent environments, and the flexibility of the molecule.

The absence of such studies for this compound means that detailed, data-driven content, including specific energy values, bond lengths, interaction energies, and conformational analyses, cannot be generated. Constructing an article without this foundational data would lead to speculation and would not meet the standards of scientific accuracy. Future research initiatives are needed to perform these specific computational analyses on this compound to elucidate its chemical and physical properties.

Theoretical and Computational Studies of Dimethyl 2 Methylphenyl Sulfamoyl Amine

Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfamoyl Chemotypes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.orgnih.gov For sulfamoyl chemotypes, including structures related to Dimethyl[(2-methylphenyl)sulfamoyl]amine, QSAR serves as a vital tool in drug discovery to predict the activity of novel molecules, optimize lead compounds, and understand the structural features essential for their biological effects. fiveable.me

The fundamental principle of QSAR is that the biological activity of a compound is intrinsically linked to its molecular structure and physicochemical properties. fiveable.me By quantifying these properties using numerical values known as molecular descriptors, statistical models can be constructed. ucsb.edu The general form of a QSAR model can be expressed as:

Activity = f (Molecular Descriptors) + error

These models are developed by analyzing a "training set" of compounds with known activities to establish the relationship, which is then validated using an external "test set" of compounds to assess its predictive power. wikipedia.org

The success of a QSAR model heavily relies on the selection of appropriate molecular descriptors that capture the structural variations responsible for differences in biological activity. fiveable.me For sulfamoyl-containing compounds, these descriptors are typically categorized as follows:

Physicochemical Descriptors: These describe properties like lipophilicity (logP), molecular weight, polar surface area, and molar refractivity. fiveable.me They are crucial for assessing the drug-likeness and pharmacokinetic profile of a molecule. fiveable.me

Topological Descriptors: These are numerical representations of molecular topology, including connectivity indices and shape indices. fiveable.memedwinpublishers.com They describe the size, shape, and degree of branching within the molecule. In a study of sulfonamides as antidiabetic agents, topological descriptors were successfully used to model the activity in terms of pKi. medwinpublishers.com

Electronic Descriptors: These quantify the electronic properties of a molecule, such as partial charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). fiveable.meucsb.edu These are particularly important for sulfamoyl derivatives, as the sulfonamide group's electronic nature often plays a key role in receptor interactions.

3D Descriptors: Three-dimensional QSAR (3D-QSAR) models utilize descriptors derived from the three-dimensional conformation of the molecules. fiveable.me Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric and electrostatic fields around the aligned molecules. researchgate.nettandfonline.com These models provide intuitive 3D contour maps that visualize regions where modifications to the structure would likely enhance or diminish activity. researchgate.nettandfonline.com

Various statistical methods are employed to build QSAR models for sulfamoyl chemotypes, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like artificial neural networks (ANN), support vector machines (SVM), and random forests (RF). fiveable.meresearchgate.net

Case Study 1: Aryl Sulfonamides as Mcl-1 Inhibitors

In a study focused on aryl sulfonamide derivatives as inhibitors of the anti-apoptotic protein Mcl-1, researchers developed multiple QSAR models to understand the influence of structure and chirality on inhibitory activity. benthamdirect.comqub.ac.uk Both 2D and 3D descriptors were used, and various modeling methods were compared. benthamdirect.com The non-linear LSSVM and GP methods yielded models with high predictive power. benthamdirect.com Molecular docking studies complemented the QSAR findings, revealing that a hydrogen bond acceptor on the substituent at the chiral center could interact with residue ASN260, leading to higher activity. benthamdirect.com The study also highlighted the critical role of the steric effect of substituents on chiral carbons. benthamdirect.comqub.ac.uk

Case Study 2: Sulfonamides as Antidiabetic Agents

A QSAR study on 47 sulfonamide derivatives with antidiabetic activity utilized topological descriptors calculated using Dragon software. medwinpublishers.com The resulting five-parametric model demonstrated a very high squared correlation coefficient (R²) of 0.9897 and a cross-validated R² (R²cv) of 0.9896, indicating a robust and predictive model. medwinpublishers.com

Case Study 3: 3D-QSAR of Sulfonylureas with Herbicidal Activity

A 3D-QSAR investigation of new sulfonylureas used CoMFA and CoMSIA to model their herbicidal activity. researchgate.net The CoMFA model showed that both steric and electrostatic fields contributed significantly to the activity, with the model achieving a cross-validated r² (rcv²) of 0.806 and a non-cross-validated r² of 0.995. researchgate.net The CoMSIA model further incorporated hydrophobic and H-bond acceptor fields. researchgate.net The resulting 3D contour maps provided clear guidance for designing more potent herbicidal compounds. researchgate.net

Statistical Validation of QSAR Models

The reliability of a QSAR model is assessed through rigorous statistical validation. Key parameters used in studies of sulfamoyl derivatives include:

ParameterDescriptionTypical Value for a Good Model
R² (Squared Correlation Coefficient)Measures the goodness of fit of the model to the training set data.> 0.6
Q² or R²cv (Cross-Validated R²)Assesses the predictive power of the model through internal validation (e.g., leave-one-out).> 0.5
F-statistic (Fischer's value)Indicates the statistical significance of the regression model.High value
RMSE (Root Mean Square Error)Measures the deviation between predicted and actual values.Low value

In silico studies on BRD4 inhibitors, for instance, employed CoMFA, CoMSIA, and HQSAR models, all of which underwent internal and external validation to confirm their robustness and reliability. tandfonline.com

The insights gained from QSAR models are instrumental in the rational design of new sulfamoyl-containing compounds. By identifying the key molecular fragments and properties that govern biological activity, medicinal chemists can prioritize the synthesis of molecules with a higher probability of success, thereby accelerating the drug discovery process. tandfonline.com

Pre Clinical Biological Activity Research: Mechanistic and Structure Activity Relationship Sar Perspectives

Investigation of Molecular Recognition and Receptor Binding Mechanisms

The interaction of sulfamoyl-containing compounds with biological targets is a key area of research, with studies focusing on identifying the specific molecular features responsible for their pharmacological effects.

Identification of Key Pharmacophoric Elements within the Sulfamoyl Structure

The sulfamoyl group (-SO₂NH₂) and its derivatives are recognized as important pharmacophores, a molecular feature necessary for a drug's activity. In many biologically active sulfonamides, the sulfonamide moiety is crucial for binding to target enzymes. nih.gov For selective COX-2 inhibitors, the presence of a SO₂Me or a primary sulfamoyl group on a phenyl ring is a characteristic feature that plays a vital role in their selectivity. nih.gov This is because the sulfamoyl group can fit into a specific side pocket present in the COX-2 enzyme but not in COX-1.

Elucidation of Interaction Profiles with Specific Biomolecular Targets (e.g., Enzymes, Receptors)

Research on analogous compounds has shed light on how sulfamoyl derivatives interact with various biomolecular targets.

Cyclooxygenase (COX) Enzymes: A significant body of research has focused on the interaction of sulfonamide-containing compounds with cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is involved in inflammation and pain. The sulfonamide moiety of selective COX-2 inhibitors has been shown to bind to a secondary pocket in the COX-2 active site, an interaction that is key to their selectivity over the COX-1 isoform. nih.gov

Carbonic Anhydrases (CAs): Sulfonamide-based COX-2 selective inhibitors have also been found to be potent inhibitors of several isoforms of carbonic anhydrase (CA), a family of metalloenzymes involved in various physiological processes. nih.gov This off-target activity may contribute to some of the observed pharmacological effects of these compounds. nih.gov

Other Receptors and Enzymes: The versatility of the sulfamoyl and sulfonamide pharmacophore is demonstrated by its presence in drugs targeting a wide range of receptors and enzymes. For instance, derivatives have been developed as endothelin receptor antagonists and inhibitors of enzymes in the STAT3 signaling pathway. nih.govacs.org Molecular docking studies on various sulfonamide derivatives have shown interactions with enzymes such as acetylcholinesterase, highlighting the potential for this class of compounds to interact with a diverse array of biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Sulfamoyl Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule, researchers can identify which functional groups are essential for activity and which can be altered to improve potency or selectivity.

Systematic Structural Modifications to Understand Modulatory Effects on Biochemical Pathways

For N-aryl sulfonamides, several structural features have been identified as important for their biological activity.

The N-Aryl Group: The nature and substitution pattern of the aryl ring attached to the sulfamoyl nitrogen can significantly impact activity. For example, in a series of N-arylanthranilic acids with anti-inflammatory activity, the substitution on the N-aryl ring was a key determinant of potency. semanticscholar.org

Substitution on the Sulfamoyl Nitrogen: The degree of substitution on the sulfamoyl nitrogen is critical. In classical sulfonamide antibacterial agents, a primary or secondary amine is often required for activity. youtube.com Disubstitution, as seen in Dimethyl[(2-methylphenyl)sulfamoyl]amine, can lead to a loss of the classical antibacterial mechanism of action. youtube.com However, for other biological targets, N,N-disubstitution may be tolerated or even beneficial.

The Sulfamoyl Group: The sulfamoyl group itself is a key feature. Replacing it with other functional groups, such as carboxamide or carboxylic acid, often leads to a loss of the specific biological activity associated with the sulfonamide pharmacophore. youtube.com

A study on N-substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α found that replacing the substituents on the sulfonamide nitrogen with various other moieties did not lead to a significant increase in activity, highlighting the specific requirements for interaction with this particular enzyme.

Correlation of Structural Features with Specific Biological Pathway Modulation (e.g., NF-κB activation, COX-2 inhibition)

COX-2 Inhibition: For selective COX-2 inhibitors, the presence of a para-sulfamoyl or para-methylsulfonyl group on one of the aryl rings is a well-established structural requirement for selectivity. nih.gov The nature of the heterocyclic core to which the aryl groups are attached also plays a significant role in determining the potency and selectivity of inhibition.

NF-κB Activation: The NF-κB signaling pathway is a key regulator of the immune response and inflammation. Some sulfamoyl-containing compounds have been found to modulate this pathway. For instance, a study on sulfamoyl benzamidothiazole derivatives identified compounds that could sustain the activation of NF-κB. nih.gov This suggests that certain structural arrangements within the sulfamoyl class can lead to the modulation of this important inflammatory pathway.

The following table summarizes the structure-activity relationships for some analogous sulfamoyl and sulfonamide derivatives:

Compound ClassStructural FeatureEffect on Biological Activity
N-Aryl Sulfonamides Substitution on the N-aryl ringInfluences potency and selectivity for various targets.
N-Aryl Sulfonamides N1-monosubstitutionGenerally increases antibacterial activity compared to unsubstituted sulfonamides.
N-Aryl Sulfonamides N1-disubstitutionOften leads to loss of classical antibacterial activity.
COX-2 Inhibitors para-Sulfamoyl/SO₂Me groupCrucial for selective inhibition of COX-2. nih.gov
Sulfamoyl Benzamidothiazoles Specific substitutionsCan lead to prolonged activation of the NF-κB pathway. nih.gov

Exploration of Antimicrobial Activity Mechanisms

The antimicrobial properties of sulfonamides have been known for decades. The classical mechanism of action for primary sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. nih.gov By mimicking the natural substrate of this enzyme, para-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors, leading to a bacteriostatic effect. nih.gov

However, the mechanism of action for N,N-disubstituted sulfamoyl compounds like this compound may differ. Since the primary amine group, which is crucial for mimicking PABA, is absent, these compounds are not expected to inhibit folic acid synthesis via the same mechanism. youtube.com

Alternative mechanisms of antimicrobial action for sulfonamide derivatives have been proposed, including the inhibition of other essential enzymes or the disruption of the bacterial cell membrane. For example, some N,N-disubstituted sulfonamide derivatives have been synthesized and shown to possess antibacterial activity, although their precise mechanism of action was not fully elucidated. nih.gov It is possible that these compounds exert their antimicrobial effects through different cellular targets than the classical sulfonamides. Further research is needed to determine the specific antimicrobial mechanisms of N,N-disubstituted sulfamoyl compounds.

Antioxidant Activity Research and Mechanisms

Initial literature reviews did not yield specific studies on the antioxidant activity of this compound. However, the broader class of aniline (B41778) compounds, to which this molecule belongs, has been investigated for its antioxidant properties. Research into related structures provides a foundational understanding of the potential mechanisms and structure-activity relationships that could be relevant.

The antioxidant activity of aniline derivatives is often attributed to the presence of the amino (-NH2) or substituted amino group. researchgate.net The mechanism of action is generally understood to involve the donation of a hydrogen atom from the nitrogen atom to neutralize free radicals. researchgate.net The efficiency of this process is influenced by the bond dissociation energy (BDE) of the N-H bond; a lower BDE facilitates easier hydrogen atom donation and thus enhances antioxidant capacity. researchgate.net

Studies comparing anilines to phenolic compounds have shown that in certain assays, such as H2O2-scavenging, anilines can be more active due to their reduction properties. researchgate.net Conversely, in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, phenolic compounds tend to be more potent because the O-H bond generally has a lower BDE than the N-H bond, making hydrogen atom donation more favorable. researchgate.net

The position of substituents on the aromatic ring also plays a critical role in the antioxidant activity of anilines. The presence of electron-donating groups can increase the electron density on the nitrogen atom, potentially lowering the N-H BDE and enhancing antioxidant activity. nih.gov For instance, research on various substituted anilines has demonstrated that the nature and position of these groups significantly impact their radical scavenging capabilities. researchgate.net Specifically, substituents at the ortho and para positions can have a more pronounced effect on activity compared to those at the meta position, often due to their ability to stabilize the resulting radical through resonance or intramolecular hydrogen bonding. researchgate.net

While no direct experimental data for this compound is available, theoretical and computational studies on similar molecules offer insights. Density Functional Theory (DFT) is a common method used to calculate parameters like BDE, ionization potential (IP), and proton dissociation enthalpy (PDE) to predict antioxidant mechanisms. nih.gov These computational models help to elucidate whether the primary antioxidant mechanism is via hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), or another pathway. nih.gov

The following table summarizes the general antioxidant activity of related compound classes, which may provide a theoretical framework for assessing this compound.

Compound ClassAntioxidant AssayGeneral Activity TrendInfluencing Factors
Anilines H2O2 ScavengingGenerally more active than phenolsReduction properties of the amine group. researchgate.net
DPPH ScavengingGenerally less active than phenolsHigher N-H bond dissociation energy compared to O-H. researchgate.net
Substituted Anilines Various radical scavenging assaysActivity depends on the nature and position of substituents. researchgate.netElectron-donating groups and ortho/para positioning can enhance activity. researchgate.netnih.gov

Further empirical research is required to specifically determine the antioxidant profile of this compound and to validate these theoretical considerations.

Advanced Applications in Chemical Research

Utility in Catalysis Research as Ligands or Organocatalysts

There is currently no published research demonstrating the use of Dimethyl[(2-methylphenyl)sulfamoyl]amine as a ligand or an organocatalyst. In theory, the presence of nitrogen and oxygen atoms in the sulfamoyl group, along with the dimethylamino moiety, could offer potential coordination sites for metal centers, suggesting a possible role as a ligand in catalysis. The chirality that could be introduced into similar structures can also be a feature for asymmetric catalysis. nih.gov However, without experimental data, its efficacy, stability, and substrate scope as a ligand remain unknown.

Similarly, while bifunctional molecules containing amine and other functional groups can act as organocatalysts, there are no studies to support this role for this compound. nih.govresearchgate.net

Integration into Advanced Materials Science (e.g., Polymers, Functional Coatings)

No literature has been found that describes the integration of this compound into polymers or functional coatings. Generally, compounds with functional groups like amines can be incorporated into polymer backbones or used as curing agents for resins such as epoxies. google.com The sulfamoyl group might influence properties like thermal stability or solubility. However, without any dedicated research, its impact on material properties is purely conjectural.

Application as Probes in Chemical Biology

The application of this compound as a chemical probe in biological systems has not been reported. Chemical probes are molecules designed to study biological systems, often by incorporating reporter groups like fluorophores. nih.govnih.gov While sulfonyl fluorides have been developed as chemical probes, and various amine-containing compounds are used to create probes, there is no evidence of this compound being utilized for this purpose. rsc.orgljmu.ac.uk

Role in Fragment-Based Drug Discovery and Lead Optimization Strategies

There are no documented instances of this compound being used in fragment-based drug discovery (FBDD) or lead optimization. FBDD is a method that screens small, low-complexity molecules (fragments) to identify starting points for drug development. nih.govlifechemicals.comnih.gov While the molecular weight of this compound might fall within the range of a fragment, its specific interactions with any biological target have not been investigated or reported. The process of optimizing a fragment hit into a lead compound involves iterative chemical modifications to improve potency and pharmacokinetic properties, a process that has not been applied to this compound according to available data. vu.nlresearchgate.net

Future Research Trajectories and Challenges

Development of Novel Asymmetric Synthetic Approaches for Chiral Sulfamoyl Analogues

The synthesis of enantiomerically pure compounds is a paramount objective in modern drug discovery, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. While significant progress has been made in the asymmetric synthesis of many classes of organic compounds, the development of catalytic enantioselective methods for the synthesis of chiral sulfamoyl analogues remains a burgeoning field.

Future research in this area is expected to focus on the development of novel catalytic systems that can efficiently control the stereochemistry of the sulfamoyl group and its adjacent functionalities. The exploration of transition-metal catalysis, organocatalysis, and biocatalysis will be instrumental in achieving this goal. For instance, recent advancements in the palladium-catalyzed atroposelective hydroamination of allenes have opened new avenues for the construction of axially chiral sulfonamides. acs.orgnih.gov These methods could potentially be adapted for the synthesis of chiral analogues of Dimethyl[(2-methylphenyl)sulfamoyl]amine.

A significant challenge in this area is the development of catalysts that can tolerate a wide range of functional groups and provide high enantioselectivities for a broad substrate scope. Furthermore, the synthesis of sulfamoyl compounds with a stereogenic sulfur atom presents a unique challenge due to the high stability of the sulfur(VI) center. researchgate.netnih.gov Novel strategies, such as the desymmetrizing enantioselective hydrolysis of in situ-generated symmetric aza-dichlorosulfonium species, may provide a viable route to chiral sulfonimidoyl chlorides, which can serve as precursors to a variety of chiral S(VI) derivatives. acs.org

Catalytic SystemChiral ProductKey Features
Chiral Pd-CatalystN-C Axially Chiral SulfonamidesAtroposelective hydroamination of allenes, N-allylation
Anionic Stereogenic-at-Cobalt(III) ComplexesChiral SulfinamidesAsymmetric oxidative iodination followed by enantiospecific nucleophilic substitution
Chiral Phosphoric AcidC-N Axially Chiral SultamsCobalt-catalyzed enantioselective C-H/N-H annulation

Exploration of Untapped Reactivity Profiles and Novel Transformations

The sulfamoyl moiety, while often considered a stable pharmacophore, possesses a rich and underexplored reactivity profile. Future research will likely focus on uncovering novel transformations of sulfamoyl compounds, leading to the synthesis of new molecular architectures with unique biological activities.

One promising area of investigation is the use of sulfamoyl groups as directing groups in C-H activation reactions. This would allow for the selective functionalization of otherwise inert C-H bonds, providing a powerful tool for the late-stage modification of complex molecules. Additionally, the development of novel cycloaddition reactions involving sulfamoyl-containing components could lead to the synthesis of diverse heterocyclic scaffolds. nih.govrsc.orgbenthamdirect.com For instance, the cycloaddition of N-sulfonyl and N-sulfamoyl azides with alkynes has been shown to be a viable method for the synthesis of 1,2,3-triazoles. nih.govrsc.org

The generation and trapping of sulfamoyl radicals represents another exciting frontier. chemrxiv.orgdtu.dk Recent studies have demonstrated that sulfamoyl radicals can be generated via visible-light-mediated fixation of sulfur dioxide and can be trapped with electron-rich olefins to afford sulfonamides. chemrxiv.org This approach offers a conceptually new strategy for the synthesis of sulfonamides and could be expanded to include a wider range of radical acceptors. Furthermore, the activation of sulfamoyl chlorides by silyl radicals enables the direct hydrosulfamoylation of alkenes, providing access to aliphatic sulfonamides. acs.org

TransformationReactant(s)Product(s)
CycloadditionN-Sulfamoyl azides, alkynesN-Sulfamoyltriazoles
Radical AdditionSulfamoyl radicals, olefinsVinylic sulfonamides
HydrosulfamoylationSulfamoyl chlorides, alkenesAliphatic sulfonamides

Integration of Artificial Intelligence and Machine Learning in Sulfamoyl Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can be leveraged to accelerate the design and development of novel sulfamoyl-containing compounds with desired biological activities.

Future research will focus on the development of robust ML models that can accurately predict the biological activity, pharmacokinetic properties, and toxicity of sulfamoyl compounds. mdpi.comresearchgate.netmdpi.com These models can be trained on large datasets of known sulfamoyl derivatives and their associated biological data to identify key structure-activity relationships (SAR). For example, ML approaches have been used to design and synthesize hybrids of 8-quinolinesulfonamide and 1,2,3-triazole with anticancer activity. mdpi.com

Furthermore, generative AI models can be employed to design novel sulfamoyl scaffolds with optimized properties. These models can explore a vast chemical space and propose new molecular structures that are likely to be active against a specific biological target. The use of AI and ML in this context has the potential to significantly reduce the time and cost associated with the discovery of new drug candidates. A challenge in this area is the need for large, high-quality datasets to train accurate and predictive models.

AI/ML ApplicationObjectiveExample
Predictive ModelingPredict biological activity and ADMET propertiesPrediction of anticancer activity of quinolinesulfonamides
Generative DesignDesign novel molecular scaffolds with desired propertiesIn silico design of novel enzyme inhibitors
Virtual ScreeningIdentify potential drug candidates from large compound librariesScreening for inhibitors of the TLR4-MyD88 interaction

Expansion of Sulfamoyl Scaffolds in Emerging Therapeutic Areas and Target Identification

Sulfamoyl-containing compounds have a long and successful history as therapeutic agents, particularly as antibacterial and diuretic drugs. However, the versatility of the sulfamoyl scaffold suggests that it has the potential to be exploited in a much wider range of therapeutic areas.

Future research will focus on the design and synthesis of novel sulfamoyl derivatives with activity against emerging and challenging therapeutic targets. For example, sulfonamide-based compounds have shown promise as antiviral agents, with some compounds exhibiting activity against HIV and other viruses. nih.govdntb.gov.uamdpi.comnih.gov The sulfamoyl moiety has also been incorporated into nucleoside analogues to create potential antitumor and anti-HIV agents. elsevier.com

Another promising area of investigation is the development of sulfamoyl-containing compounds for the treatment of central nervous system (CNS) disorders. nih.govscilit.com The sulfonamide group can be found in a number of CNS-active compounds, and its ability to modulate the activity of various receptors and enzymes makes it an attractive scaffold for the design of new neurotherapeutics. nih.gov For instance, styryl sulfone derivatives have been shown to inhibit neuroinflammatory responses and oxidative stress, suggesting their potential in the treatment of Parkinson's disease. mdpi.com The identification of novel biological targets for sulfamoyl-containing compounds will be a key driver of innovation in this area.

Therapeutic AreaExample Compound ClassPotential Target(s)
AntiviralSulfonamide-containing heterocyclesHIV protease, reverse transcriptase
CNS DisordersArylsulfonamides5-HT6 receptors, BACE-1
Neurodegenerative DiseasesStyryl sulfonesp38 MAPK, Nrf2

Sustainable and Environmentally Conscious Synthetic Methodologies for Sulfamoyl Compounds

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals and other fine chemicals. The development of sustainable and environmentally conscious methodologies for the synthesis of sulfamoyl compounds is a critical area of future research.

The development of atom-economical reactions that maximize the incorporation of all starting materials into the final product is another important goal. Electrochemical methods for the formation of N-S bonds are emerging as a green and sustainable alternative to traditional synthetic methods. rsc.orgresearchgate.net These methods often proceed under mild conditions and can avoid the use of stoichiometric oxidants or reductants. The application of techniques such as microwave irradiation and ultrasonic sonication can also contribute to the development of more energy-efficient and sustainable synthetic protocols. cambridgescholars.com

Green Chemistry ApproachKey FeatureExample
Green SolventsUse of water or other benign solventsSulfonamide synthesis in aqueous media
CatalysisUse of reusable or catalyst-free systemsMagnetite-immobilized nano-Ru catalyst for C-N bond formation
Atom EconomyMaximizing incorporation of starting materialsCatalytic hydrogen transfer reactions
ElectrochemistryUse of electricity to drive reactionsElectrochemical C-N and N-S bond formation

Q & A

Q. What synthetic methodologies are optimal for preparing dimethyl[(2-methylphenyl)sulfamoyl]amine with high purity?

The compound can be synthesized via sulfamoyl azide transfer reactions using secondary amines. Key steps include:

  • Reacting dimethylamine with a sulfonyl azide transfer agent (e.g., imidazolium salts) in acetonitrile at 0°C to minimize side reactions.
  • Using stoichiometric equivalents of the transfer agent (1:1 molar ratio) to avoid product degradation, as excess reagent reduces yields .
  • Purification via silica gel filtration to exploit polarity differences between the product and unreacted amines or byproducts .
  • Confirm purity using NMR spectroscopy and HPLC , focusing on characteristic peaks for the sulfamoyl and methylphenyl groups.

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

Stability studies should include:

  • Acidic conditions : Incubate in 0.5 M HCl (acetonitrile:water) and monitor degradation via HPLC. Expect significant breakdown (e.g., ~67% degradation in 3 days for analogous sulfamoyl triazoles) .
  • Basic conditions : Test in 0.5 M NaOH (acetonitrile:water) ; degradation is slower (~20% over 3 days) due to resistance to base-induced hydrolysis .
  • Neutral conditions : Stability is higher; no degradation observed over two weeks in acetonitrile:water .

Advanced Research Questions

Q. What catalytic systems enable functionalization of this compound in cycloaddition or cross-coupling reactions?

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Use Cu(I) thiophene-2-carboxylate (CuTC) in dry toluene to form triazole derivatives. Avoid aqueous conditions, which promote side reactions (e.g., N-acylsulfamoyl formation) .
  • Rhodium-catalyzed cyclopropanation : Employ chiral Rh(II) catalysts (e.g., Rh₂(S-NTTL)₄) to stereoselectively cyclopropanate alkenes. Optimize conditions via GC-MS and chiral HPLC to track enantiomeric excess .

Q. How do steric effects from the 2-methylphenyl group influence reactivity in sulfamoyl-based transformations?

  • The ortho-methyl group increases steric hindrance, potentially slowing nucleophilic attacks at the sulfamoyl sulfur.
  • Compare kinetics with unsubstituted phenyl analogs to quantify steric effects. Use DFT calculations to model transition states and identify steric bottlenecks .
  • Experimentally, test reactions with bulkier substrates (e.g., styrene derivatives) to assess steric tolerance in cyclopropanation or azide transfer .

Q. What strategies mitigate contradictions in reported yields for sulfamoyl azide transfer reactions?

  • Reagent stoichiometry : Higher equivalents of transfer agent degrade products. Optimize at 1:1 molar ratios to maximize yields .
  • Solvent polarity : Use polar aprotic solvents (e.g., CH₃CN) to stabilize intermediates and suppress side reactions.
  • Temperature control : Maintain reactions at 0–4°C to reduce thermal decomposition of sensitive intermediates .

Methodological Considerations

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • ¹H/¹³C NMR : Assign peaks for the dimethylamine (-N(CH₃)₂), sulfamoyl (-SO₂NH-), and aromatic protons (2-methylphenyl).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : Resolve steric and electronic effects of the methyl substituents on molecular geometry .

Q. How can fluorosulfurylation be applied to modify the sulfamoyl group for targeted applications?

  • React with fluorosulfurylating agents (e.g., (4-acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride) to introduce -SO₂F groups.
  • Use anhydrous DMF or THF as solvents and monitor reactions via 19F NMR to track fluorine incorporation .
  • Applications include synthesizing sulfamoyl fluorides for bioorthogonal chemistry or polymer crosslinking .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the stability of sulfamoyl azides in acidic vs. basic media?

  • Mechanistic differences : Acidic conditions protonate the sulfamoyl nitrogen, accelerating hydrolysis to sulfamic acid. In contrast, basic media deprotonate the amine, stabilizing the sulfamoyl group .
  • Validate stability under specific conditions (e.g., buffer composition, ionic strength) using kinetic studies and Arrhenius plots to resolve discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.